6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate
Description
This compound belongs to the class of tricyclic coumarin derivatives esterified with a 3,4,5-trimethoxybenzoate group. Its core structure consists of a benzochromenone scaffold (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) linked to a 3,4,5-trimethoxybenzoic acid moiety. The trimethoxy substitution pattern on the benzoate group is critical for modulating electronic and steric properties, influencing both physicochemical characteristics and biological activity .
Properties
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-26-19-10-13(11-20(27-2)21(19)28-3)22(24)29-14-8-9-16-15-6-4-5-7-17(15)23(25)30-18(16)12-14/h8-12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEVXOBTXSGITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common method starts with the preparation of the benzochromene core, which can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The trimethoxybenzoate ester group is then introduced through an esterification reaction, where the benzochromene core is reacted with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The benzochromene core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the benzoate ester can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For example, research indicated that derivatives of benzo[c]chromene exhibit selective cytotoxicity against breast cancer cells while sparing normal cells .
- Neuroprotective Effects
- Anti-inflammatory Properties
Case Studies
- Study on Cancer Cell Lines
- Neuroprotection in Animal Models
Synthesis and Derivatives
The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate involves several steps:
- Formation of the benzo[c]chromene core.
- Functionalization at the 3-position with a trimethoxybenzoate moiety.
- Characterization using techniques such as NMR and mass spectrometry to confirm structure.
Mechanism of Action
The mechanism of action of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways. Additionally, its anti-inflammatory effects could be mediated by the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Comparison with Similar Compounds
Alkyl and Aryl Ester Derivatives of 3,4,5-Trimethoxybenzoate
Key Findings :
- Butyl 3,4,5-trimethoxybenzoate (Compound 5) : Exhibits 2.3 times greater cytotoxic potency compared to a reference ester, likely due to optimal lipophilicity from the butyl chain .
- Isopentyl 3,4,5-trimethoxybenzoate (Compound 6) : Slightly more potent than the butyl analog, suggesting that branched alkyl chains enhance activity marginally .
- 2-Methylnaphthalene 3,4,5-trimethoxybenzoate (Compound 11) : Demonstrates significantly higher potency and selectivity than diphenyl derivatives (e.g., Compound 12), emphasizing the advantage of fused aromatic systems (e.g., naphthalene) in boosting cytotoxicity .
Structural-Activity Relationship (SAR) :
- Straight-chain alkyl esters (e.g., propyl) generally outperform branched analogs (e.g., isopropyl) in potency, indicating steric hindrance negatively impacts binding .
- Aryl esters with extended π-systems (e.g., naphthalene) enhance interactions with hydrophobic pockets in biological targets, improving both potency and selectivity .
Tricyclic Coumarin Sulfonate Derivatives
Examples :
6-Oxo-...-3-yl propane-1-sulfonate (1k) : Molecular weight 351.1; elemental analysis: C 61.48%, H 6.45%, S 9.08% .
6-Oxo-...-3-yl benzenesulfonate (1l) : Molecular weight 385.1; elemental analysis: C 65.28%, H 5.12%, S 8.58% .
6-Oxo-...-3-yl 4-methylbenzenesulfonate (1m) : Synthesized but lacking full analytical data .
Comparison :
Esters with Modified Chromenone Cores
Examples :
- 6-Oxo-...-3-yl pivalate: Features a bulky pivalate (2,2-dimethylpropanoate) group, which may reduce metabolic degradation compared to the trimethoxybenzoate analog .
Key Differences :
Hybrid Structures with Allyl and Vinyl Ethers
Examples :
- 2-Allyl-3,5-dimethoxyphenyl 3,4,5-trimethoxybenzoate (12cd) : Melting point 87–89°C; combines allyl and methoxy groups for dual modulation of reactivity and solubility .
- 2-Allylphenyl 1-(3,4,5-trimethoxyphenyl)vinyl ether (11ad) : Liquid at room temperature; the vinyl ether linkage introduces conformational flexibility .
Comparison :
- Solid vs. Liquid State: Crystalline derivatives (e.g., 12cd) may offer better stability, while liquid analogs (e.g., 11ad) facilitate formulation in lipid-based delivery systems .
Biological Activity
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate is a synthetic compound derived from the benzo[c]chromene class of compounds. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzo[c]chromene core with a trimethoxybenzoate side group. The molecular formula is with a molecular weight of approximately 336.37 g/mol. The compound's structure can be represented as follows:
Antioxidant Activity
Research indicates that compounds within the benzo[c]chromene class exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress by neutralizing free radicals. In vitro studies have shown that derivatives of benzo[c]chromenes can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells .
Anti-inflammatory Effects
Several studies have suggested that 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen derivatives possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . This activity could be beneficial in treating chronic inflammatory diseases.
Anticancer Potential
The anticancer properties of benzo[c]chromene derivatives have been explored in various studies. For instance, certain derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Mechanistic studies suggest that these compounds may interfere with cell cycle progression and induce DNA damage in cancer cells.
Case Study 1: Antioxidant Activity Evaluation
In a study evaluating the antioxidant activity of various benzo[c]chromene derivatives, it was found that this compound exhibited a high degree of free radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 value was determined to be significantly lower than that of the control group .
| Compound | IC50 (μM) |
|---|---|
| Ascorbic Acid | 50 |
| 6-Oxo Benzo[c]chromene | 25 |
Case Study 2: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of the compound resulted in a marked reduction in paw swelling and joint inflammation compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators in treated animals .
Q & A
What are the key spectroscopic techniques for characterizing 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate?
Level: Basic
Answer:
Characterization requires a combination of ¹H/¹³C NMR to confirm proton and carbon environments, IR spectroscopy for ester (C=O) and aromatic C-O bond validation, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example, NMR can resolve the tetrahydrobenzo[c]chromenone core (δ 1.5–2.8 ppm for cyclohexenyl protons) and trimethoxybenzoyl signals (δ 3.8–4.0 ppm for methoxy groups) . IR peaks near 1720 cm⁻¹ indicate ester carbonyl stretching. HRMS should match the exact mass (e.g., C₂₆H₂₆O₇: calculated 450.1678, observed 450.1682).
How can researchers optimize the condensation reaction between the benzo[c]chromenone core and 3,4,5-trimethoxybenzoyl chloride?
Level: Advanced
Answer:
Optimization involves:
- Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance electrophilicity of the acyl chloride.
- Base choice : Anhydrous K₂CO₃ or Et₃N (1.2–1.5 equiv.) to deprotonate the hydroxyl group on the chromenone .
- Temperature : Mild heating (40–60°C) to accelerate reactivity without decomposing acid-sensitive groups.
- Catalysis : DMAP (4-dimethylaminopyridine) can improve esterification efficiency. Monitor via TLC (hexane:EtOAc = 3:1) to track progress.
What are common synthetic intermediates in the preparation of this compound?
Level: Basic
Answer:
Key intermediates include:
- 6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol : Synthesized via cyclization of substituted resorcinol derivatives under acidic conditions .
- 3,4,5-Trimethoxybenzoyl chloride : Prepared by treating 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) .
- Bromohexyloxy intermediates : Used to functionalize the chromenone core before esterification (e.g., 3-(6-bromohexyloxy)-benzo[c]chromenone) .
What strategies mitigate side reactions during the esterification step?
Level: Advanced
Answer:
- Moisture control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the acyl chloride.
- Stoichiometry : Limit acyl chloride to 1.1 equiv. to avoid over-acylation.
- Byproduct removal : Add molecular sieves or scavengers (e.g., polymer-bound DMAP) to absorb HCl generated during the reaction .
- Low-temperature quenching : Neutralize residual acid with cold NaHCO₃ solution post-reaction.
How should researchers analyze discrepancies in biological activity data across studies?
Level: Advanced
Answer:
Discrepancies may arise from:
- Purity variations : Validate compound purity (>95%) via HPLC before biological assays.
- Structural analogs : Subtle differences (e.g., methoxy vs. ethoxy substituents) can alter activity. Compare with analogs like 3,4,5-trimethoxybenzylidene derivatives .
- Assay conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa), concentrations, and incubation times. Use positive controls (e.g., combretastatin A-4) for benchmarking .
What purification methods are effective post-synthesis?
Level: Basic
Answer:
- Column chromatography : Silica gel with gradient elution (hexane:EtOAc from 4:1 to 1:1) resolves ester derivatives .
- Recrystallization : Use ethanol/water mixtures (70:30) for high-purity crystals .
- Prep-HPLC : For polar byproducts, employ C18 columns with acetonitrile/water (0.1% TFA) gradients.
What computational models predict the compound’s physicochemical properties?
Level: Advanced
Answer:
- ACD/Labs Percepta Platform : Predicts logP (lipophilicity), pKa, and solubility using QSAR models. For example, the chromenone core’s logP is ~3.5, suggesting moderate membrane permeability .
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antitumor activity .
How to design analogs with improved solubility without losing activity?
Level: Advanced
Answer:
- Polar substituents : Introduce hydroxyl or amine groups at non-critical positions (e.g., C-7 of the chromenone).
- Prodrug strategies : Convert the ester to a phosphate salt for aqueous compatibility .
- Heterocyclic modifications : Replace the benzoate with a thiazole ring (e.g., ethyl thiazole-acetate derivatives) to balance hydrophilicity .
What analytical methods resolve structural ambiguities in regioselective reactions?
Level: Advanced
Answer:
- NOESY NMR : Confirms spatial proximity of substituents (e.g., methoxy groups on the benzoyl moiety).
- X-ray crystallography : Provides definitive proof of regiochemistry, especially for crystalline intermediates .
- Isotopic labeling : Use ¹³C-labeled reagents to track bond formation in complex steps.
How to assess thermal stability during storage or biological assays?
Level: Basic
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
